molecular formula C12H16FNO B2923244 2-(3-Fluorophenyl)-5,5-dimethylmorpholine CAS No. 1099623-16-1

2-(3-Fluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B2923244
CAS No.: 1099623-16-1
M. Wt: 209.264
InChI Key: MVNHMIHGVNHOFP-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorophenyl group and two methyl groups on the morpholine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3-fluoroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired morpholine derivative. The reaction conditions often involve heating the reactants in a solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)-5,5-dimethylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development to identify new treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-5,5-dimethylmorpholine: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.

    2-(3-Bromophenyl)-5,5-dimethylmorpholine: Similar structure with a bromine atom instead of a fluorine atom on the phenyl ring.

    2-(3-Methylphenyl)-5,5-dimethylmorpholine: Similar structure with a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluorophenyl)-5,5-dimethylmorpholine imparts unique chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-5,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNHMIHGVNHOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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